REACTION_CXSMILES
|
F[C:2](F)(F)C(O)=O.[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][C:10]=1[CH2:18][NH:19][C:20](=[O:23])[CH2:21]C.C(N(C(C)C)CC)(C)C.C1C=CC2N(O)N=NC=2C=1.[CH3:43][N:44]1[C:52]2[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=2)[CH:46]=[C:45]1[CH2:53][NH:54][CH3:55].C(Cl)CCl>CN(C=O)C>[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](=[O:15])[N:54]([CH3:55])[CH2:53][C:45]2[N:44]([CH3:43])[C:52]3[C:47]([CH:46]=2)=[CH:48][CH:49]=[CH:50][CH:51]=3)=[CH:11][C:10]=1[CH2:18][N:19]([CH3:2])[C:20](=[O:23])[CH3:21] |f:0.1|
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Name
|
4-amino-3-[(N-methylacetylamino)methyl]benzoic acid trifluoro acetate
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Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.NC1=C(C=C(C(=O)O)C=C1)CNC(CC)=O
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
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CN1C(=CC2=CC=CC=C12)CNC
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Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
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C(CCl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction contents
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Type
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ADDITION
|
Details
|
were poured onto H2O (100 mL)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×100 mL)
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Type
|
WASH
|
Details
|
sequentially washed with H2O (100 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Drying over Na2SO4 and purification on silica (CHCl3/CH3OH. 95:5)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)C(N(CC=1N(C2=CC=CC=C2C1)C)C)=O)CN(C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |